BenchChemオンラインストアへようこそ!

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine

Adenosine Receptor Antagonists Structure-Activity Relationship GPCR Pharmacology

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine (CAS 2096987-07-2) is a privileged scaffold with orthogonal reactivity at C5-Cl and C8-F, enabling efficient parallel library synthesis via differential SNAr chemistry. This specific substitution is critical for adenosine receptor subtype profiling (hA1, hA2A, hA2B, hA3)—generic analogs cannot substitute due to pronounced SAR sensitivity. Also claimed as an Hsp90 modulator in patent literature. Procure at 95% purity to determine Ki values for lead optimization in oncology or CNS programs.

Molecular Formula C5H2ClFN4
Molecular Weight 172.55 g/mol
CAS No. 2096987-07-2
Cat. No. B1412852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine
CAS2096987-07-2
Molecular FormulaC5H2ClFN4
Molecular Weight172.55 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=NN2C(=N1)Cl)F
InChIInChI=1S/C5H2ClFN4/c6-5-8-1-3(7)4-9-2-10-11(4)5/h1-2H
InChIKeyAHNKQZVQUORKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine (CAS 2096987-07-2): Core Heterocyclic Scaffold and Structural Identity


5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine (CAS 2096987-07-2) is a heterocyclic compound characterized by a fused [1,2,4]triazolo[1,5-c]pyrimidine core with chloro and fluoro substituents at the 5 and 8 positions, respectively [1]. This core scaffold is recognized in medicinal chemistry for its role as a privileged structure in the development of adenosine receptor antagonists and kinase inhibitors [2][3]. The compound serves as a versatile building block for further synthetic elaboration in drug discovery programs [4].

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine: Why Generic Substitution Within the Triazolopyrimidine Class Fails


The [1,2,4]triazolo[1,5-c]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 5- and 8-positions, rendering generic substitution within this class unreliable for achieving desired biological outcomes. Published SAR studies demonstrate that subtle modifications—such as replacing a 5-chloro with a 5-amino or 5-methylamino group, or altering the 8-position substituent—dramatically shift adenosine receptor subtype selectivity profiles, with Ki values varying by orders of magnitude across hA1, hA2A, hA2B, and hA3 subtypes [1]. Consequently, procurement of a specific substitution pattern is essential for reproducible target engagement and for avoiding unintended off-target activity [2].

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine: Quantitative Differentiation Evidence Against Close Analogs


Adenosine Receptor Subtype Selectivity: Predicted Profile from 5-Chloro vs. 5-Amino Substitution

Direct quantitative data for 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine at adenosine receptors is not available in the primary literature. However, SAR studies on closely related 5,8-disubstituted analogs provide a class-level inference framework for predicting its selectivity profile relative to known comparators. In the Federico et al. study, a 5-amino substituent paired with an 8-ethoxycarbonyl group (Compound 12) yielded potent hA2A antagonism (Ki = 3.32 nM) with >55-fold selectivity over hA1 and >100-fold selectivity over hA3 [1]. In contrast, a 5-methylamino substituent with the same 8-ethoxycarbonyl group (Compound 23) shifted selectivity toward hA3 (Ki = 4.14 nM, hA1/hA3 = 236) [2]. Based on this SAR, the 5-chloro substituent in the target compound is predicted to produce a distinct selectivity fingerprint that differs from both the 5-amino and 5-methylamino analogs, potentially favoring hA2B or other subtypes [3].

Adenosine Receptor Antagonists Structure-Activity Relationship GPCR Pharmacology

Adenosine A2B Receptor Affinity: Class-Level Inference from 5,8-Disubstituted Triazolopyrimidine Analogs

BindingDB reports a Ki value of 222 nM for a 5,8-disubstituted 1,2,4-triazolo[1,5-c]pyrimidine analog (BDBM50109461) at the human adenosine A2B receptor [1]. While the exact substitution pattern of this analog is not disclosed in the database entry, it originates from the same Federico et al. SAR study and shares the core scaffold with the target compound. This data point establishes that the 5,8-disubstituted triazolopyrimidine chemotype is capable of engaging the A2B receptor with sub-micromolar affinity. By class-level inference, 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine is expected to exhibit measurable A2B binding, with its specific Ki value determined by the unique electronic and steric contributions of the chloro and fluoro substituents [2].

Adenosine A2B Receptor Binding Affinity Triazolopyrimidine SAR

Hsp90 Inhibitory Potential: Differentiation via Triazolopyrimidine Scaffold Patent Claims

A patent application (WO/EP patent) claims [1,2,4]triazolo[1,5-c]pyrimidine derivatives of formula (I) as inhibitors of Heat Shock Protein Hsp90, useful for treating proliferative diseases such as cancer and neurodegenerative disorders [1]. While the patent does not explicitly list 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine as a specific exemplified compound, the generic formula encompasses the 5-chloro-8-fluoro substitution pattern. This class-level patent protection distinguishes this scaffold from other triazolopyrimidine isomers (e.g., [4,3-c] or [1,5-a] fusion patterns) that lack such claims, providing a differentiated intellectual property position for drug discovery programs targeting Hsp90 [2].

Hsp90 Inhibition Cancer Therapeutics Triazolopyrimidine Derivatives

Synthetic Versatility: 5-Chloro-8-fluoro Pattern as a Dual-Reactive Building Block

The 5-chloro-8-fluoro substitution pattern on the [1,2,4]triazolo[1,5-c]pyrimidine core provides orthogonal reactivity handles for sequential functionalization. The 5-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) with amines, enabling introduction of diverse amino groups, while the 8-fluoro substituent can undergo further SNAr or transition metal-catalyzed cross-coupling reactions under distinct conditions [1]. This dual reactivity contrasts with mono-substituted analogs (e.g., 5-chloro only or 8-fluoro only) which offer only a single site for elaboration, and with di-chloro or di-fluoro analogs which lack chemoselectivity between the two positions [2]. No quantitative reactivity data is available, but the differential leaving group ability of chloride versus fluoride in SNAr reactions (typically chloride > fluoride) enables sequential, chemoselective derivatization strategies .

Medicinal Chemistry Cross-Coupling Reactions Nucleophilic Aromatic Substitution

Adenosine Receptor Antagonist Patent Coverage: Differentiation from Isomeric Triazolopyrimidine Scaffolds

A 2021 patent application (WO 2021/156439 A1) assigned to AstraZeneca AB claims [1,2,4]triazolo[1,5-c]pyrimidine derivatives represented by formula 1 as adenosine receptor antagonists for the treatment of cancer, movement disorders, and attention disorders [1]. The generic formula encompasses compounds with various substitutions, including halogen atoms at positions corresponding to the 5- and 8-positions. The specific [1,2,4]triazolo[1,5-c]pyrimidine core claimed in this patent is distinct from the [1,2,4]triazolo[4,3-c]pyrimidine isomer (CAS 1417360-98-5), which has its own separate patent landscape . This differentiation is critical for freedom-to-operate assessments and for aligning chemical matter with specific therapeutic indications claimed in the patent literature [2].

Adenosine Receptor Antagonists Immuno-Oncology Patent Landscape

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine: Recommended Research and Industrial Application Scenarios Based on Evidence


Adenosine Receptor Subtype Profiling Studies

Researchers investigating the SAR of adenosine receptor antagonists should procure this compound to experimentally determine its subtype selectivity profile (hA1, hA2A, hA2B, hA3). Based on class-level inference from the Federico et al. SAR study [1], the 5-chloro-8-fluoro substitution pattern is predicted to yield a distinct selectivity fingerprint compared to 5-amino or 5-methylamino analogs. Empirical determination of Ki values across all four adenosine receptor subtypes will provide critical data for lead optimization programs targeting specific adenosine receptor-mediated indications [2].

Hsp90 Inhibitor Lead Generation

Drug discovery programs targeting Hsp90 for cancer or neurodegenerative disease indications should evaluate this compound as a potential starting point. The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is claimed in patent literature as an Hsp90 modulator [1]. While specific activity data for the 5-chloro-8-fluoro analog is not publicly available, the compound falls within the claimed generic formula and merits experimental assessment in Hsp90 binding assays and cellular proliferation models [2].

Medicinal Chemistry Library Synthesis via Sequential Derivatization

This compound serves as an efficient building block for parallel or sequential library synthesis due to its orthogonal reactivity at the 5-chloro and 8-fluoro positions [1]. Medicinal chemists can exploit the differential leaving group ability of chloride versus fluoride in SNAr reactions to install diverse amine substituents at the 5-position, followed by further elaboration at the 8-position via cross-coupling or additional SNAr chemistry [2]. This strategy minimizes synthetic steps and maximizes chemical diversity compared to using mono-functionalized intermediates [3].

Kinase Inhibitor Scaffold Evaluation

The [1,2,4]triazolo[1,5-c]pyrimidine nucleus has been reported as an adenine-mimetic scaffold for ATP-competitive kinase inhibition, particularly against CK1δ [1]. Although the 5-chloro-8-fluoro analog has not been explicitly evaluated in kinase panels, its core scaffold is recognized as a privileged structure for kinase inhibitor design [2]. Procurement for broad kinase selectivity profiling is recommended to identify potential therapeutic applications in oncology or CNS disorders [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.